1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
2,4-dimethyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-6-14-17(2)11(8)12(18)16-13-15-9(7-20-13)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIZQBNMUHDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and thiazole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1,4-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but different position of the carboxamide group.
1,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Contains an oxadiazole ring instead of a thiazole ring.
Biological Activity
1,4-Dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound characterized by its unique structural features, which include a pyrazole core, thiazole ring, and thiophene substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is . The structure can be depicted as follows:
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets. The presence of multiple heteroatoms allows for diverse interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for modulating the activity of enzymes or receptors involved in disease processes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related study found that certain thiazole-bearing pyrazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | S. aureus |
| 2 | 0.25 | S. epidermidis |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects similar to other pyrazole derivatives like celecoxib, which is widely used in clinical settings for managing inflammation . The mechanism may involve inhibition of cyclooxygenase enzymes (COX), leading to reduced synthesis of pro-inflammatory mediators.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The thiazole and thiophene moieties are known to enhance the cytotoxicity against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential of these compounds in developing new antibiotics .
- Anti-inflammatory Studies : In vitro assays demonstrated that compounds similar to this compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
